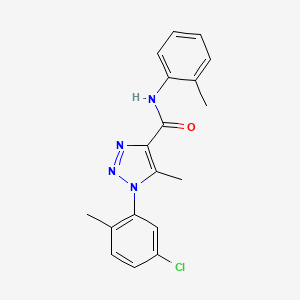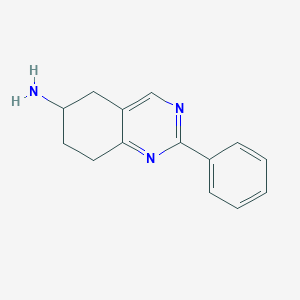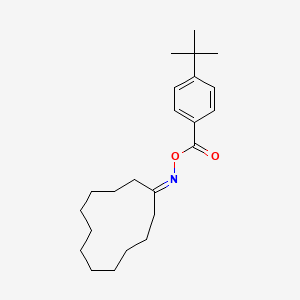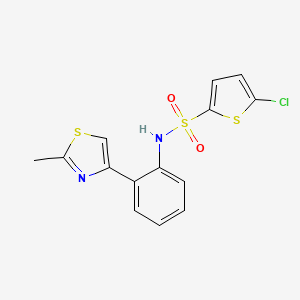
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and agriculture.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide varies depending on its application. In medicinal chemistry, the compound has been reported to exert its anticancer, antifungal, and antibacterial activities by inhibiting the activity of specific enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. In materials science, the compound has been used as a building block for the synthesis of various functional materials due to its unique electronic and optical properties.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In medicinal chemistry, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of fungi and bacteria, and reduce inflammation in animal models. In materials science, the compound has been used to synthesize materials with unique electronic and optical properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the final product is high. The compound has also been extensively studied for its potential applications in various fields, making it a promising candidate for further research. However, the compound also has some limitations. It may exhibit toxicity or adverse effects in animal models, and its mechanism of action may not be fully understood.
Orientations Futures
There are several future directions for the research of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide. In medicinal chemistry, further studies are needed to investigate the compound's potential use as an antidiabetic agent and anticonvulsant. The compound's mechanism of action in inhibiting the growth and proliferation of cancer cells, fungi, and bacteria also needs to be further elucidated. In materials science, the compound's potential applications in optoelectronic devices and sensors need to be further explored. In agriculture, the compound's potential use as a herbicide and insecticide needs to be further evaluated. Overall, the research on this compound has the potential to lead to the development of new drugs, materials, and agricultural products.
Méthodes De Synthèse
The synthesis of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 5-chloro-2-methylbenzoic acid with o-toluidine to form 5-chloro-2-methyl-N-(o-tolyl)benzamide. This intermediate is then reacted with sodium azide and copper (I) iodide to form 1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, which is subsequently treated with acetic anhydride to form the final product. The synthesis method is relatively simple and efficient, and the yield of the final product is high.
Applications De Recherche Scientifique
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antifungal, and antibacterial activities. The compound has also been evaluated for its potential use as an anticonvulsant, anti-inflammatory, and antidiabetic agent. In addition, this compound has been investigated for its potential applications in materials science. It has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. The compound has also been evaluated for its potential use as a herbicide and insecticide in agriculture.
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-6-4-5-7-15(11)20-18(24)17-13(3)23(22-21-17)16-10-14(19)9-8-12(16)2/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXGWGDPKKYSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2785691.png)


![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2785694.png)
![2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2785695.png)
![(E)-2-amino-N-phenyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2785696.png)
![5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2785698.png)



![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2785705.png)

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2785709.png)
